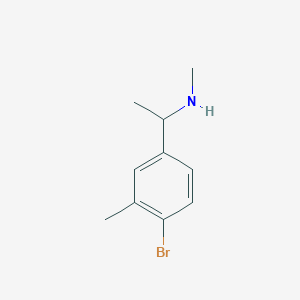
1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine is an organic compound that belongs to the class of substituted phenylamines. This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, along with a methylethanamine group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-3-methylbenzaldehyde with methyl magnesium bromide in dry tetrahydrofuran under nitrogen atmosphere, followed by the addition of ammonium chloride aqueous solution and extraction with dichloromethane . The resulting product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-bromo-3-methylbenzaldehyde
Reduction: 4-bromo-3-methylphenylmethanol
Substitution: Various substituted phenylamines
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The methylethanamine group can interact with active sites on enzymes or receptors, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methylphenol: A brominated phenol used in the synthesis of various organic compounds.
4-Bromo-3-methylacetophenone: A versatile building block used in the synthesis of complex molecules.
Uniqueness
1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of bromine, methyl, and methylethanamine groups makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H14BrN |
|---|---|
Molekulargewicht |
228.13 g/mol |
IUPAC-Name |
1-(4-bromo-3-methylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H14BrN/c1-7-6-9(8(2)12-3)4-5-10(7)11/h4-6,8,12H,1-3H3 |
InChI-Schlüssel |
DTGQZZMYBJKJAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)NC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


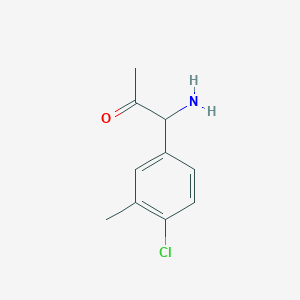
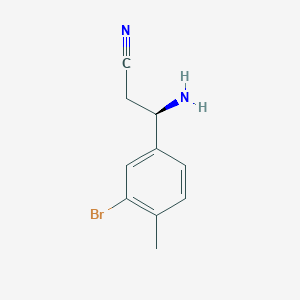
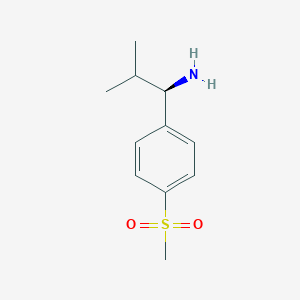

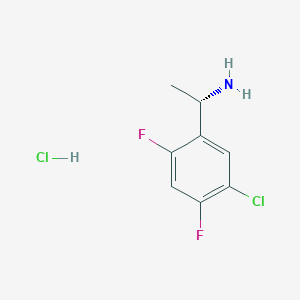


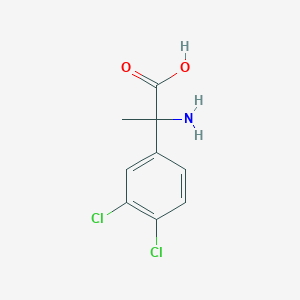
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13054875.png)
![Methyl (S)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13054880.png)
![2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid](/img/structure/B13054886.png)
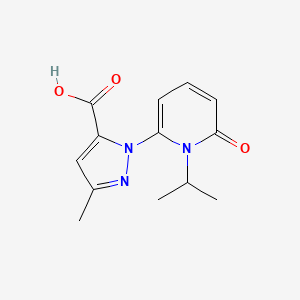
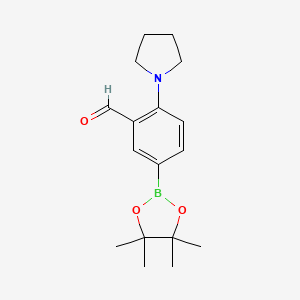
![Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13054904.png)
